4-Carboxy-N-(4-isopropylbenzylidene)aniline

Description

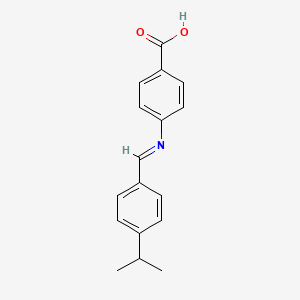

4-Carboxy-N-(4-isopropylbenzylidene)aniline is a Schiff base derivative characterized by a benzylidene-aniline core structure. Its molecular framework includes:

- A 4-isopropyl group on the benzylidene moiety (aromatic ring).

- A carboxylic acid (-COOH) substituent on the aniline ring.

Schiff bases like this are widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable complexes with metal ions and their tunable electronic properties . The presence of the carboxylic acid group enhances solubility in polar solvents and provides a site for hydrogen bonding or salt formation, which is absent in many analogs .

Properties

IUPAC Name |

4-[(4-propan-2-ylphenyl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)11-18-16-9-7-15(8-10-16)17(19)20/h3-12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEAKFKAMYYVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-25-1 | |

| Record name | 4-CARBOXY-N-(4-ISOPROPYLBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-N-(4-isopropylbenzylidene)aniline typically involves the condensation reaction between 4-carboxyaniline and 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-N-(4-isopropylbenzylidene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Fungicidal Applications

N-benzylidene alkylamines, including derivatives similar to 4-Carboxy-N-(4-isopropylbenzylidene)aniline, exhibit fungicidal properties, making them suitable for combating phytopathogenic fungi and protecting plants from fungal attacks .

Methods for Combatting Fungi

- Active Substances: N-benzylidene alkylamine compounds are used as active substances in fungicidal agents .

- Application Forms: These agents can be applied in various forms, including dusts, sprinkling agents, granulates, wettable powders, pastes, emulsions, and solutions .

- Production: Fungicidal agents are produced by mixing the active substances with suitable carriers, dispersing agents, or solvents .

- Specific Activity: N-(4-chloro-benzylidene)-w-carboxydecylamine, a compound structurally related, is particularly effective against soil fungi like Sclerotinia scleroziorum .

Formulations and Usage

- Solid Forms: Dusts, sprinkling agents, and granulates are used for direct application . Granulates are particularly suitable for disinfecting seed beds .

- Water Dispersible Concentrates: Wettable powders, pastes, and emulsions can be diluted in water for application .

- Liquid Forms: Solutions are used for applications where a liquid formulation is preferred .

Potential Biomedical Research

While specific applications of this compound in biomedical research are not explicitly detailed in the provided texts, related research using radiotracers in biomedical studies suggests a potential avenue for exploration . Activation analysis, which identifies and measures trace elements, is also noted as important in research projects requiring rigid standards . It is conceivable that this compound or its derivatives could be used in such studies, potentially with radioisotopes, to explore biological interactions or for targeted drug delivery systems.

Structural and Chemical Information

- Molecular Formula:

- SMILES Notation: CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

- InChI Key: ZOEAKFKAMYYVRC-UHFFFAOYSA-N

Predicted Collision Cross Sections

Predicted collision cross sections (CCS) offer insights into the compound's behavior in mass spectrometry, aiding in its identification and quantification .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 268.13320 | 163.2 |

| $$M+Na]+ | 290.11514 | 176.5 |

| $$M+NH4]+ | 285.15974 | 170.9 |

| $$M+K]+ | 306.08908 | 169.3 |

| $$M-H]- | 266.11864 | 167.7 |

| $$M+Na-2H]- | 288.10059 | 171.5 |

| $$M]+ | 267.12537 | 166.3 |

| $$M]- | 267.12647 | 166.3 |

Synthesis Example

Mechanism of Action

The mechanism of action of 4-Carboxy-N-(4-isopropylbenzylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

The compound belongs to the broader class of N-arylideneanilines , where structural variations arise from substituents on the benzylidene and aniline rings. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., methoxy, isopropyl) increase the electron density of the benzylidene ring, enhancing stability and fluorescence . In contrast, electron-withdrawing groups (e.g., nitro, chloro) reduce basicity but improve thermal stability .

- Steric Effects : Bulky substituents like isopropyl or butyl hinder molecular packing, affecting crystallinity and melting points .

- Solubility: The carboxylic acid group in the target compound significantly improves aqueous solubility compared to non-polar analogs like N-(4-chlorobenzylidene)aniline .

Biological Activity

4-Carboxy-N-(4-isopropylbenzylidene)aniline, also known as CID 707359, is an organic compound with notable biological activity. This compound has been the subject of various studies focusing on its synthesis, characterization, and potential pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a carboxylic acid group and an isopropyl-substituted benzylidene moiety, which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 269.33 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | 3.25 |

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, a related compound demonstrated an IC value of 61.7 μM against specific bacterial strains, suggesting that this class of compounds may inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of benzylidene aniline derivatives has been explored in various studies. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the carboxylic acid group is believed to enhance the interaction with biological targets, potentially increasing efficacy .

Case Studies

- Study on Antimicrobial Activity : A series of benzylidene aniline derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzylidene moiety significantly influenced antibacterial potency .

- Anticancer Screening : In a screening of various substituted benzylidene anilines, one derivative exhibited a remarkable ability to induce apoptosis in cancer cell lines, with a significant reduction in cell viability observed at concentrations as low as 10 μM .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell growth and proliferation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competes with substrates for active sites |

| Apoptosis Induction | Triggers programmed cell death pathways |

| Cell Cycle Arrest | Interferes with normal cell cycle progression |

Q & A

Basic: What are the key synthetic routes for preparing 4-Carboxy-N-(4-isopropylbenzylidene)aniline?

The compound can be synthesized via Schiff base formation between 4-carboxyaniline and 4-isopropylbenzaldehyde under mild acidic conditions (e.g., acetic acid). Reaction monitoring via FTIR or NMR is critical to confirm imine bond formation (C=N stretch at ~1600–1640 cm⁻¹ or δ 8.3–8.5 ppm in ¹H NMR). Purification typically involves recrystallization from ethanol or column chromatography to isolate the product from unreacted precursors .

Advanced: How can computational methods optimize the electronic properties of this compound for photochemical applications?

Density functional theory (DFT) simulations can model the compound’s HOMO-LUMO gap, charge distribution, and UV-vis absorption spectra. For example, modifying the isopropyl or carboxy substituents alters electron-withdrawing/donating effects, which can be computationally screened to predict photocatalytic efficiency. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended to correlate theoretical predictions with observed redox behavior .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

- FTIR : Confirm the presence of carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and imine (C=N, ~1600–1640 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm for -CH(CH₃)₂).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Cross-reference with NIST spectral databases for validation .

Advanced: How does the carboxy group influence the compound’s stability under varying pH conditions?

The carboxylic acid moiety (-COOH) protonates/deprotonates in aqueous media, affecting solubility and degradation kinetics. Conduct stability studies by incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC. At low pH, the protonated form may precipitate, while high pH promotes hydrolysis of the imine bond. Kinetic modeling (e.g., pseudo-first-order decay) quantifies degradation rates .

Basic: What are the primary research applications of this Schiff base compound?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Mn, Fe) in catalytic systems.

- Photocatalysis : Potential use in dye degradation under UV/visible light, leveraging its conjugated π-system.

- Sensor development : Functionalization for selective ion detection via fluorescence quenching .

Advanced: How can Box-Behnken experimental design optimize photocatalytic degradation studies involving this compound?

A three-factor Box-Behnken design (e.g., catalyst loading, pH, light intensity) minimizes experimental runs while maximizing data resolution. Response surface methodology (RSM) identifies optimal conditions for degradation efficiency. Validate models using ANOVA and confirm with triplicate runs. This approach reduces resource expenditure compared to one-factor-at-a-time testing .

Basic: What safety protocols are critical when handling this compound?

- Toxicity : Aniline derivatives are suspected carcinogens; use fume hoods and PPE (gloves, lab coats).

- Waste disposal : Neutralize acidic/basic residues before disposal.

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis or oxidation .

Advanced: How can metabolite profiling elucidate biodegradation pathways in environmental systems?

Incubate the compound with aniline-degrading bacteria (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS/MS. Key intermediates (e.g., 4-isopropylbenzaldehyde or 4-carboxyaniline) indicate cleavage of the imine bond. Compare with genomic data to link degradation pathways to specific dioxygenase enzymes .

Basic: What solubility challenges arise due to the compound’s hydrophobic and hydrophilic groups?

The isopropyl group imparts hydrophobicity, while the carboxy group enhances water solubility. Use co-solvents (e.g., DMSO:water mixtures) for homogeneous reaction conditions. Solubility parameters (Hansen solubility parameters) can guide solvent selection .

Advanced: Can this compound act as a precursor for metal-organic frameworks (MOFs)?

The carboxy group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Synthesize MOFs via solvothermal methods and characterize porosity via BET analysis. Evaluate applications in gas storage or catalysis by testing CO₂ adsorption capacity or catalytic activity in model reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.